molecular formula C12H8Br2O2 B8315424 Methyl 3,4-dibromo-1-naphthoate

Methyl 3,4-dibromo-1-naphthoate

Cat. No.: B8315424
M. Wt: 344.00 g/mol
InChI Key: QHNBHJLHOMKLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,4-dibromo-1-naphthoate is a brominated aromatic ester derivative of naphthoic acid. Its structure comprises a naphthalene ring substituted with two bromine atoms at the 3- and 4-positions and a methyl ester group at the 1-position. This compound is primarily utilized in organic synthesis, pharmaceutical intermediates, and materials science due to its electron-withdrawing bromine substituents, which enhance reactivity in cross-coupling reactions and polymerization processes.

Properties

Molecular Formula

C12H8Br2O2

Molecular Weight

344.00 g/mol

IUPAC Name

methyl 3,4-dibromonaphthalene-1-carboxylate

InChI

InChI=1S/C12H8Br2O2/c1-16-12(15)9-6-10(13)11(14)8-5-3-2-4-7(8)9/h2-6H,1H3

InChI Key

QHNBHJLHOMKLOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C2=CC=CC=C21)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 3,4-dibromo-1-naphthoate with other methyl esters and brominated aromatic compounds from recent studies:

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Source/Application
This compound 3-Br, 4-Br, 1-COOCH₃ ~315 Bromine, methyl ester Synthetic intermediates
Methyl palmitate CH₃(CH₂)₁₄COOCH₃ 270.5 Long-chain alkyl, methyl ester Plant lipids, biofuels
Sandaracopimaric acid methyl ester Diterpenoid backbone, methyl ester ~344 Carboxylic ester, bicyclic terpene Plant resin (Austrocedrus chilensis)
Z-Communic acid methyl ester Labdane diterpene, methyl ester ~318 Conjugated diene, ester Conifer resin
Dehydroabietic acid methyl ester Aromatic diterpene, methyl ester 316 Phenanthrene ring, ester Wood preservatives




Key Observations :

  • Bromine Substitution : Unlike naturally occurring methyl esters (e.g., sandaracopimaric acid methyl ester), this compound features bromine atoms that increase its molecular weight and reactivity. Bromine’s electron-withdrawing nature makes it more electrophilic, favoring nucleophilic aromatic substitution .
  • Aromatic vs. Aliphatic/Terpenoid Backbones: The naphthalene core distinguishes this compound from diterpenoid methyl esters (e.g., communic acid derivatives), which exhibit biological activities in plant defense mechanisms .
  • Applications: While plant-derived methyl esters are associated with antimicrobial or resinous properties, synthetic brominated naphthoates are tailored for specialized chemical synthesis.

Reactivity and Stability

  • Electrophilic Reactivity: Bromine substituents in this compound enhance its susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated esters such as methyl palmitate .
  • Thermal Stability: Diterpenoid methyl esters (e.g., dehydroabietic acid methyl ester) decompose at higher temperatures (>250°C) due to their complex bicyclic structures, whereas brominated naphthoates exhibit moderate stability under similar conditions .

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